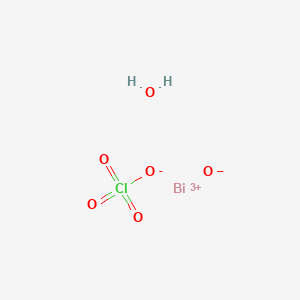
Bismuth(iii)perchlorate oxide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white powder that is highly soluble in water and has a molecular weight of 324.43 (anhydrous basis) . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth(iii)perchlorate oxide hydrate can be synthesized through the reaction of bismuth(iii) oxide with perchloric acid. The reaction typically involves dissolving bismuth(iii) oxide in a concentrated solution of perchloric acid, followed by the addition of water to precipitate the hydrate form . The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity bismuth(iii) oxide and perchloric acid. The process is carefully controlled to ensure the consistent quality of the product. The compound is then purified through recrystallization and drying processes to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth(iii)perchlorate oxide hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to its strong oxidizing properties, it is commonly used as an oxidizing agent in organic and inorganic synthesis .
Common Reagents and Conditions
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds.
Reduction Reactions: Although less common, this compound can be reduced to bismuth(iii) oxide using reducing agents such as sodium borohydride.
Substitution Reactions: This compound can participate in substitution reactions where the perchlorate group is replaced by other anions, such as chloride or nitrate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products can include various oxidized organic compounds and bismuth(iii) oxide .
Wissenschaftliche Forschungsanwendungen
Bismuth(iii)perchlorate oxide hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of bismuth(iii)perchlorate oxide hydrate involves its strong oxidizing properties. The compound can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt various molecular pathways and targets, making it useful in both chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Bismuth(iii)perchlorate oxide hydrate can be compared with other bismuth compounds, such as bismuth(iii) oxide, bismuth(iii) nitrate, and bismuth(iii) chloride. While all these compounds contain bismuth, they differ in their chemical properties and applications:
Bismuth(iii) oxide: Primarily used as a catalyst and in the production of ceramics.
Bismuth(iii) nitrate: Used in the preparation of other bismuth compounds and as a reagent in analytical chemistry.
Bismuth(iii) chloride: Used in organic synthesis and as a precursor for other bismuth compounds.
This compound is unique due to its strong oxidizing properties, making it particularly useful in oxidation reactions and as an oxidizing agent in various applications .
Eigenschaften
Molekularformel |
BiClH2O6 |
|---|---|
Molekulargewicht |
342.44 g/mol |
IUPAC-Name |
bismuth;oxygen(2-);perchlorate;hydrate |
InChI |
InChI=1S/Bi.ClHO4.H2O.O/c;2-1(3,4)5;;/h;(H,2,3,4,5);1H2;/q+3;;;-2/p-1 |
InChI-Schlüssel |
HWYTXMCQTKGFPM-UHFFFAOYSA-M |
Kanonische SMILES |
O.[O-2].[O-]Cl(=O)(=O)=O.[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
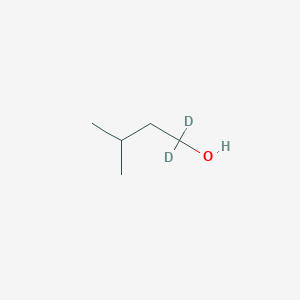
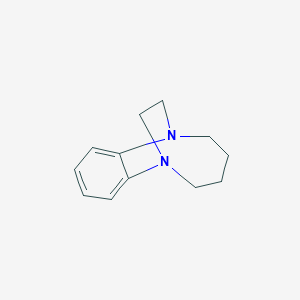
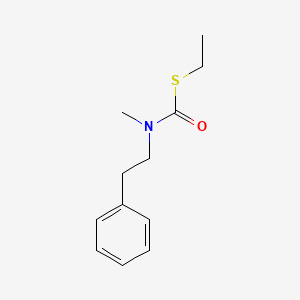
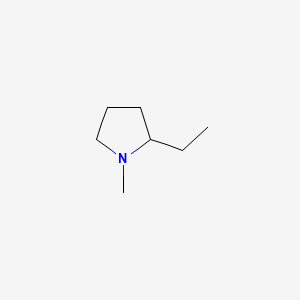
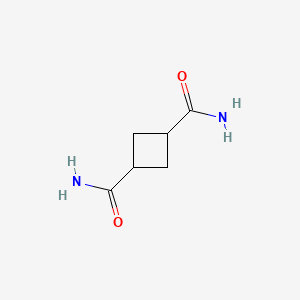

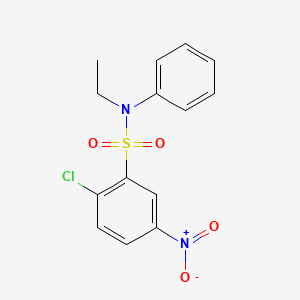

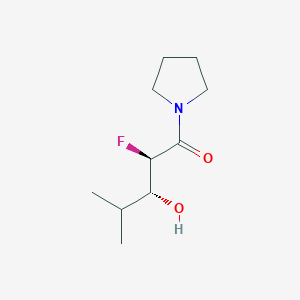
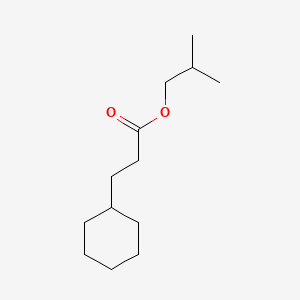
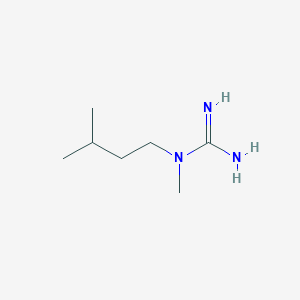
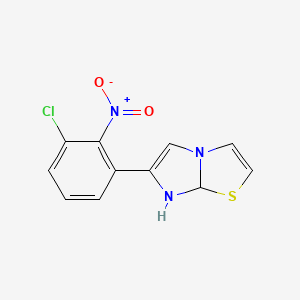
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
